(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-2-methoxyethanamine |
InChI |
InChI=1S/C12H15NO2/c1-14-7-6-13-9-11-8-10-4-2-3-5-12(10)15-11/h2-5,8,13H,6-7,9H2,1H3 |
InChI Key |
XYLMEVHGHKCVHB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves palladium-catalyzed amination of benzofuran derivatives with 2-methoxyethylamine. The process typically employs a palladium catalyst, a metal halide, and a base to facilitate the formation of the C–N bond.
Reaction Scheme
- Benzofuran derivative with a suitable leaving group (e.g., halide or sulfonate)
- 2-methoxyethylamine as the nucleophile
- Palladium catalyst (e.g., Pd(0) or Pd(II))
- Base (potassium carbonate or triethylamine)
- Solvent: acetonitrile or tetrahydrofuran
Conditions & Reagents
| Reagent | Role | Typical Conditions |
|---|---|---|
| Palladium catalyst | Catalyst for cross-coupling | 5 mol% Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Metal halide (e.g., Pd(II) salts) | Catalyst precursor | 5 mol% |
| Potassium carbonate | Base | 1.5 equivalents |
| 2-Methoxyethylamine | Nucleophile | Excess or stoichiometric |
| Solvent | Reaction medium | Acetonitrile or tetrahydrofuran |
| Temperature | Reaction temperature | 80–100°C |
Note: This method is supported by the general process for amine-substituted benzofurans, as described in US patent US20040133007A1, which employs palladium catalysis for C–N bond formation on benzofuran frameworks.
Amine Substitution via Nucleophilic Aromatic Substitution (SNAr)
Method Overview
This route involves nucleophilic attack of 2-methoxyethylamine on a benzofuran derivative bearing an activated leaving group, such as a halide or sulfonate ester, under basic conditions.
Reaction Scheme
- Benzofuran-2-carboxylate or halide derivative
- 2-methoxyethylamine
- Base (triethylamine or potassium carbonate)
- Solvent: tetrahydrofuran or dimethylformamide
Conditions & Reagents
| Reagent | Role | Typical Conditions |
|---|---|---|
| Benzofuran derivative | Electrophile | Halide or sulfonate ester |
| 2-Methoxyethylamine | Nucleophile | 1.2–2 equivalents |
| Triethylamine | Base | 2 equivalents |
| Solvent | Medium | Tetrahydrofuran or DMF |
| Temperature | 50–80°C |
Note: This method aligns with the general nucleophilic substitution procedures and is supported by the synthesis routes described in patent literature, where benzofuran derivatives are functionalized with amino groups.
Amidation and Salt Formation
Method Overview
The compound can also be synthesized via amidation of a benzofuran derivative with 2-methoxyethylamine, followed by salt formation with suitable acids.
Reaction Scheme
- Benzofuran-2-carboxylic acid or derivative
- 2-Methoxyethylamine
- Acid (e.g., tartaric acid, lactic acid)
- Reagents: Thionyl chloride (for acid activation), base, and solvents
Conditions & Reagents
| Reagent | Role | Typical Conditions |
|---|---|---|
| Thionyl chloride | Converts acid to acid chloride | Reflux in toluene or dichloromethane |
| 2-Methoxyethylamine | Amine component | Room temperature to 60°C |
| Acid (e.g., tartaric acid) | Salt formation | 50–75°C, in aqueous or alcoholic medium |
Note: The process involves converting the benzofuran-2-carboxylic acid to its acid chloride, then reacting with 2-methoxyethylamine, and finally forming salts with acids such as tartaric acid, as described in patent US20040133007A1.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalysts/Conditions | Advantages |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Benzofuran halide, 2-methoxyethylamine | Pd catalyst, base, 80–100°C | High selectivity, broad substrate scope |
| Nucleophilic Substitution | Benzofuran derivative with leaving group | Base, 50–80°C | Simpler, suitable for functionalized derivatives |
| Amidation & Salt Formation | Benzofuran-2-carboxylic acid, 2-methoxyethylamine | Acid chloride formation, 50–75°C | Efficient for salt formation, scalable |
Research Analysis & Notes
- The palladium-catalyzed route offers a versatile and efficient pathway, especially for complex substitutions, as demonstrated in patent US20040133007A1.
- Nucleophilic substitution is practical when benzofuran derivatives are pre-activated with suitable leaving groups.
- Amidation routes are useful for generating salt forms, which can improve stability and bioavailability.
- Reaction conditions such as temperature, catalysts, and solvents are optimized in literature to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzofuran moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol.
Scientific Research Applications
(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent on the amine nitrogen significantly impacts melting points, solubility, and synthetic yields. Key examples include:
Key Observations :
- Bulky substituents (e.g., butyl in compound 8f) correlate with lower melting points and higher synthetic yields, likely due to reduced crystallinity and steric hindrance during synthesis .
- The 2-methoxyethyl group in the target compound is expected to enhance aqueous solubility compared to alkyl chains (methyl, ethyl) due to ether oxygen’s polarity .
Enzyme Inhibition Potential
Compounds with 2-methoxyethyl groups, such as boronic acid derivatives, exhibit potent inhibitory activity against fungal histone deacetylases (HDACs). For example:
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) .
Antimicrobial Activity
Benzofuran-triazine derivatives (e.g., compound 8b) show antimicrobial activity, with yields and melting points influenced by substituents. The target compound’s benzofuran core may confer similar activity, modulated by the 2-methoxyethyl group’s electronic effects .
Reactivity with Inorganic Salts
Polyesters containing bis-(2-methoxyethyl)amine exhibit elevated lower critical solution temperatures (LCST) in aqueous solutions, suggesting the 2-methoxyethyl group’s role in tuning thermoresponsive behavior . This property could be exploited in drug delivery systems for the target compound.
Structural Insights from Crystallography
While the target compound lacks crystallographic data, related imines and benzofuran derivatives provide insights:
- C=N Bond Lengths : In imine analogs, C=N bonds range from 1.264–1.292 Å, influenced by electron-donating/withdrawing substituents .
- Benzofuran Core: The planar benzofuran moiety in compounds like 1-(1-benzofuran-2-yl)-2-(phenylsulfonyl)ethanone enhances π-π stacking interactions, a feature likely retained in the target compound .
Future Studies :
- Experimental determination of melting points, solubility, and HDAC inhibition efficacy.
- Exploration of coacervate formation for drug delivery, leveraging thermoresponsive behavior .
Biological Activity
Introduction
The compound (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine is a heterocyclic organic molecule that features a benzofuran moiety linked to a 2-methoxyethyl amine group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
- IUPAC Name: (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine
- Molecular Formula: C12H15NO2
- Molecular Weight: 205.25 g/mol
Structural Features
The compound's structure is characterized by:
- A benzofuran core, which contributes to its lipophilicity and ability to cross biological membranes.
- A 2-methoxyethyl amine group that may enhance solubility and facilitate interactions with biological molecules.
Antimicrobial Properties
Research has indicated that compounds similar to (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine exhibit significant antimicrobial activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary investigations suggest that (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine may possess anticancer properties. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines, particularly in leukemia cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death .
The biological activity of (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine is thought to be mediated through several pathways:
- Interaction with cellular receptors or enzymes, potentially inhibiting their functions.
- Induction of apoptosis via mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
- Modulation of oxidative stress levels within cells, contributing to cytotoxic effects against tumor cells.
Case Studies and Experimental Data
Several studies have explored the biological effects of (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |
| Study 2 | Showed significant cytotoxicity against K562 leukemia cells with an IC50 value of 20 µM after 48 hours of treatment. |
| Study 3 | Investigated the apoptotic effects using Annexin V-FITC assay, revealing that approximately 60% of treated K562 cells underwent apoptosis after exposure to the compound for 24 hours. |
Comparative Analysis with Similar Compounds
Compounds structurally related to (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine have also been studied for their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Benzofuran-3-yl)-N-(2-hydroxyethyl)amine | Hydroxyethyl substituent on nitrogen | Potential for increased water solubility |
| 1-(Benzothiophene)-N-(2-methoxyethyl)amine | Features a thiophene ring | Different electronic properties due to sulfur atom |
These comparisons highlight the versatility of the benzofuran structure and its derivatives in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
